1-Cyclohexyl-3-ethylurea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36102-06-4 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-cyclohexyl-3-ethylurea |
InChI |
InChI=1S/C9H18N2O/c1-2-10-9(12)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,10,11,12) |
InChI Key |
BBUVNFZPAAVCSX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Aspects of Formation
Direct Synthesis Routes for 1-Cyclohexyl-3-ethylurea
The most straightforward methods for synthesizing this compound involve the direct combination of precursor molecules that contain the necessary cyclohexyl and ethyl fragments.
The primary and most widely employed laboratory synthesis of this compound involves the reaction between cyclohexyl isocyanate and ethylamine (B1201723). This reaction is typically performed in an appropriate solvent, and because of the high reactivity of the isocyanate group, it often proceeds efficiently at room temperature or with gentle heating.
One documented procedure reports the preparation of this compound as a yellow solid with a melting point of 112–114 °C, achieving a yield of 64%. While specific catalysts are not always necessary for this transformation, the choice of solvent and reaction conditions can be optimized to improve yield and purity. Mechanochemical methods, which use mechanical force instead of bulk solvents, are also emerging as a sustainable alternative for urea (B33335) synthesis.
| Reactant 1 | Reactant 2 | Product | Reported Yield |
| Cyclohexyl isocyanate | Ethylamine | This compound | 64% |
This interactive table summarizes a known laboratory synthesis method for the target compound.
Alternative, though less direct, routes can be envisioned. For instance, the synthesis of ureas from amines and carbon dioxide is an area of active research, often requiring a catalyst. Oxovanadium(V) compounds, for example, have been shown to catalyze the reaction between various amines and CO2 to form symmetrical ureas. rsc.org Adapting such a method for unsymmetrical ureas would require a step-wise approach.
The formation of this compound from cyclohexyl isocyanate and ethylamine follows a well-established nucleophilic addition mechanism. The key steps are:
Nucleophilic Attack: The nitrogen atom of ethylamine possesses a lone pair of electrons, making it nucleophilic. It attacks the highly electrophilic carbon atom of the isocyanate group (–N=C=O) in cyclohexyl isocyanate.
Intermediate Formation: This attack results in the formation of a transient, zwitterionic intermediate.
Proton Transfer: A rapid proton transfer from the ethylamine nitrogen to the isocyanate nitrogen occurs, leading to the final, stable urea product.
This reaction is generally considered to be first-order in both the isocyanate and the amine concentration. creative-peptides.com The rate can be influenced by substituents on either reactant; electron-withdrawing groups on the isocyanate can increase its electrophilicity and accelerate the reaction. creative-peptides.com
Preparation of this compound Analogues and Derivatives
The modular nature of urea synthesis allows for the creation of a vast library of analogues and derivatives by simply varying the starting materials.
Structural diversification of the this compound scaffold is readily achieved by substituting one or both of the primary reactants.
Varying the Amine Component: By replacing ethylamine with other primary amines, a wide range of N'-substituted analogues can be synthesized. For example, using aniline (B41778) would produce 1-cyclohexyl-3-phenylurea. This strategy has been used to create a multitude of urea derivatives with diverse functional groups.
Varying the Isocyanate Component: Similarly, replacing cyclohexyl isocyanate with other isocyanates (e.g., phenyl isocyanate, benzyl (B1604629) isocyanate) while keeping ethylamine as the reaction partner allows for modification of the other side of the urea molecule.
These diversification strategies are fundamental in fields like medicinal chemistry, where subtle structural changes can lead to significant differences in biological activity. For instance, various 1-cyclohexyl-3-aryl ureas have been synthesized and investigated for their potential as enzyme inhibitors.
| Isocyanate | Amine | Product (Analogue of this compound) |
| Cyclohexyl isocyanate | Aniline | 1-Cyclohexyl-3-phenylurea |
| Phenyl isocyanate | Cyclohexylamine (B46788) | 1-Cyclohexyl-3-phenylurea |
| Cyclohexyl isocyanate | 3,4,5-trimethoxyaniline | 1-Cyclohexyl-3-(3,4,5-trimethoxyphenyl)urea |
| 1-(4-isobutylphenyl)ethyl isocyanate | Various amines | 1-[1-(4-Isobutylphenyl)ethyl]-3-R-ureas acs.org |
This interactive table illustrates how changing reactants leads to diverse structural analogues.
While this compound itself is an achiral molecule, the principles of its synthesis can be extended to the preparation of chiral ureas. The synthesis of enantiomerically pure ureas is of significant interest, as the stereochemistry often dictates biological function.
Chirality can be introduced by using an enantiomerically pure starting material, such as a chiral amine or a chiral isocyanate. For example, reacting cyclohexyl isocyanate with a chiral amine like (R)-α-phenylethylamine would result in a chiral urea. The reaction mechanism does not typically affect the stereocenter, so the stereochemical integrity of the chiral reactant is maintained in the product. researchgate.net
The development of stereoselective methods for urea synthesis is an active area of research. acs.orgrsc.orgnih.gov Catalytic methods using chiral catalysts, such as chiral bis(amidine) catalysts, have been developed to control the formation of new stereocenters during cyclization reactions that form cyclic ureas. nih.gov Such strategies are crucial for accessing complex chiral molecules for pharmaceutical and materials science applications. researchgate.netbeilstein-journals.org
Role of this compound and Related Compounds in Carbodiimide (B86325) Chemistry
Carbodiimides (R-N=C=N-R') are highly useful reagents in organic synthesis, primarily employed as dehydrating agents to promote the formation of amide and ester bonds. There is an intrinsic chemical relationship between ureas and carbodiimides. In fact, carbodiimides can be synthesized from the dehydration of the corresponding N,N'-disubstituted ureas. wikipedia.org
Conversely, the hydration of a carbodiimide yields a urea. This is particularly relevant in the context of coupling reactions using N,N'-dicyclohexylcarbodiimide (DCC), a close structural analogue of this compound. When DCC is used to activate a carboxylic acid for peptide coupling, it reacts to form a highly reactive O-acylisourea intermediate. peptide.comorganic-chemistry.org This intermediate then reacts with an amine to form the desired amide bond. In this process, the DCC molecule is consumed and converted into N,N'-dicyclohexylurea (DCU). peptide.comthieme-connect.com
The formation of DCU is a hallmark of DCC-mediated coupling reactions. creative-peptides.com Due to its low solubility in most common organic solvents, DCU precipitates from the reaction mixture, which can be both an advantage (driving the reaction forward) and a disadvantage (complicating purification). peptide.comrsc.org Therefore, while this compound itself is not a central player, its close relative, DCU, is an unavoidable and mechanistically significant byproduct in one of the most classic methods of amide bond formation. creative-peptides.comcarbodiimide.com
Green Chemistry Principles and Sustainable Approaches in Urea Synthesis
The imperative for sustainable industrial development has cast a spotlight on the manufacturing processes of high-production-volume chemicals, including urea and its derivatives. rsc.org Traditional methods for synthesizing N-substituted ureas often involve hazardous reagents like phosgene (B1210022) and energy-intensive conditions, prompting the development of more environmentally benign alternatives. rsc.org The application of green chemistry principles to the synthesis of ureas, including this compound, focuses on several key areas: the use of safer reagents and solvents, improved atom economy, utilization of renewable feedstocks and energy, and the development of novel catalytic systems.
A significant advancement in green urea synthesis is the move towards using water as a solvent. Water is a non-toxic, non-flammable, and readily available solvent, making it an ideal medium for chemical reactions. derpharmachemica.com Researchers have successfully developed methods for the synthesis of various N-substituted ureas in water, often without the need for organic co-solvents, catalysts, or bases. rsc.orgacs.orgrsc.org For instance, a simple and efficient method involves the nucleophilic addition of amines to potassium isocyanate in water, yielding a variety of N-substituted ureas in good to excellent yields with high purity, often requiring only simple filtration for product isolation. rsc.orgrsc.org This approach is scalable and demonstrates high chemo-selectivity, highlighting its industrial applicability. rsc.org
Another cornerstone of green urea synthesis is the pursuit of high atom economy, which maximizes the incorporation of starting materials into the final product. acs.org Reactions that achieve 100% atom economy are particularly desirable. acs.org For example, the direct reaction of amines with isocyanates is an atom-economical route. organic-chemistry.org Furthermore, catalyst-free methods for preparing substituted ureas in water have been established that boast high yields, excellent regioselectivity, and 100% atom economy. acs.org
The replacement of hazardous reagents is a critical aspect of sustainable synthesis. Traditional routes often rely on phosgene or its safer but still problematic derivatives like triphosgene. rsc.org Modern approaches seek to avoid these reagents altogether. One strategy involves the in situ generation of isocyanate intermediates through rearrangements like the Hofmann, Curtius, or Lossen rearrangements. rsc.org Other innovative methods include:
The use of S,S-dimethyl dithiocarbonate (DMDTC) as a phosgene substitute for the carbonylation of aliphatic amines. organic-chemistry.org
Ruthenium pincer complexes that catalyze the direct synthesis of ureas from methanol (B129727) and an amine, producing only hydrogen as a byproduct. organic-chemistry.org
The carbonylation of azides in the presence of amines, which produces ureas with nitrogen gas as the sole byproduct. organic-chemistry.org
More recently, electrocatalysis has emerged as a promising frontier for sustainable urea production. springernature.commdpi.com This approach aims to synthesize urea directly from abundant and low-cost feedstocks like carbon dioxide (CO2) and nitrogen sources such as nitrate (B79036) (NO3⁻) under ambient conditions. springernature.comnih.govcarboncapturemagazine.com This electrocatalytic C-N coupling process avoids the high temperatures and pressures of traditional methods and can be powered by renewable electricity, significantly reducing the carbon footprint. springernature.comcarboncapturemagazine.com Research has focused on developing efficient electrocatalysts, such as single-atom alloys, to improve yield and selectivity. nih.govnih.gov For example, a single-atom Co supported on a TiO2 catalyst achieved a world-record urea yield rate in the presence of K+ ions, which were found to mediate the assembly of intermediates at the electrode-electrolyte interface, thereby lowering the energy barrier for C-N coupling. nih.gov
The use of renewable feedstocks is another key strategy. This includes sourcing hydrogen from water electrolysis powered by solar or wind energy and utilizing biomass as a carbon source. scispace.comresearchgate.netureaknowhow.com The integration of carbon capture and utilization (CCU) technologies is also pivotal. CO2 can be captured from industrial flue gases or directly from the air and used as a C1 feedstock for urea synthesis, creating a more circular carbon economy. nexanteca.comammoniaenergy.org
These green principles are directly applicable to the synthesis of This compound . A sustainable approach would favor the reaction of cyclohexylamine and ethyl isocyanate (or a precursor) in water, avoiding hazardous organic solvents. To further enhance the green credentials, the ethyl isocyanate could be generated in situ from a safer starting material, or the entire synthesis could be redesigned using a catalytic approach that avoids isocyanates altogether, for instance, by using CO2 or a derivative as the carbonyl source in a reaction with cyclohexylamine and ethylamine.
Interactive Data Tables
Table 1: Comparison of Greener Synthesis Methods for Substituted Ureas
| Method | Key Features | Solvent | Reagents | Advantages | Ref. |
| Nucleophilic Addition | Catalyst-free, mild conditions | Water | Amine, Potassium Isocyanate | Simple, scalable, high purity, avoids organic solvents | rsc.orgrsc.org |
| "On-Water" Reaction | Chemoselective | Water | Amine, Isocyanate | Simple filtration, water recycling, avoids VOCs | organic-chemistry.org |
| Microwave-Assisted Synthesis | Rapid reaction | Water | Urea/Thiourea, Saccharin | Fast, uses green solvent | derpharmachemica.com |
| Ruthenium Pincer Catalysis | Dehydrogenative coupling | N/A | Methanol, Amine | Highly atom-economical, no hazardous isocyanates | organic-chemistry.org |
| Electrocatalytic Synthesis | C-N coupling from waste streams | Aqueous Electrolyte | CO2, Nitrate (NO3⁻) | Uses waste pollutants, powered by renewables, ambient conditions | springernature.comcarboncapturemagazine.com |
Table 2: Performance of Electrocatalysts in Sustainable Urea Synthesis
| Catalyst System | Feedstocks | Key Finding | Urea Yield Rate | Faradaic Efficiency (FE) | Ref. |
| Single-atom Co on TiO2 | CO2, NO3⁻ | K+ ions mediate intermediate assembly, boosting activity. | 212.8 ± 10.6 mmol h⁻¹ g⁻¹ | Not Specified | nih.gov |
| CuAu single-atom alloy (SAA) on CeO2 | CO2, NO3⁻ | Bimetallic sites and support interaction enhance C-N bond formation. | 813.6 µg h⁻¹ mgcat⁻¹ | 45.2% | nih.gov |
| Indium-based catalyst | NO3⁻, CO2 | Facet-dependent activity on {100} facets favors direct C-N coupling. | High Selectivity | High Energy Efficiency | springernature.com |
Chemical Reactivity and Transformation Pathways
Fundamental Reactivity of the Urea (B33335) Moiety in 1-Cyclohexyl-3-ethylurea
The reactivity of this compound is fundamentally dictated by the electronic properties of the urea moiety. The urea functional group possesses resonance structures that delocalize the lone pair of electrons on the nitrogen atoms to the carbonyl oxygen. This resonance results in a planar geometry and restricted rotation around the C-N bonds, influencing its hydrogen bonding capabilities. The urea group can act as both a hydrogen bond donor, through its N-H protons, and a hydrogen bond acceptor, via the carbonyl oxygen.
In this compound, the electron-donating nature of the cyclohexyl and ethyl substituents enhances the electron density on the nitrogen atoms, which in turn affects the nucleophilicity and basicity of the molecule. The reactivity can be seen in reactions with α-diones, such as cyclohexane-1,2-dione, where related ureas form ten-membered ring compounds in acidic media rsc.org. The hydrogen bonding interactions are crucial in defining the crystal structure of similar 1,3-disubstituted ureas researchgate.net.
Derivatization Reactions and Functional Group Interconversions
This compound can undergo various derivatization reactions, primarily targeting the N-H protons or involving the substitution of the ethyl or cyclohexyl groups. The synthesis of related 1,3-disubstituted ureas demonstrates the versatility of these compounds in functional group interconversions. For instance, a common synthetic route to unsymmetrical ureas involves the reaction of an isocyanate with an amine.
A pertinent example is the synthesis of 1-cyclohexyl-3-tosylurea, where cyclohexanamine is condensed with ethyl N-(3-tossulfonyl) carbamate nih.gov. This highlights a pathway where the ethyl group could be conceptually replaced with a more complex functional group like a tosylurea. Similarly, various amines can react with 1-isobutyl-4-(1-isocyanatoethyl)benzene to yield a series of ureas, indicating that the amine portion of the urea can be readily varied researchgate.net. The classical approach for preparing urea derivatives involves reagents like phosgene (B1210022) or its equivalents, which proceed through an isocyanate intermediate that can then react with a different amine to form an unsymmetrical urea nih.gov.
Formation of Complex Structures and Advanced Architectures through Urea Linkages
The urea linkage is a robust and versatile functional group for the construction of more complex molecular architectures. The directional hydrogen bonding properties of the urea moiety make it an excellent building block for creating supramolecular assemblies and larger, covalently linked structures.
Research has shown the synthesis of a series of ureas that incorporate an ibuprofen fragment. This was achieved by reacting 1-isobutyl-4-(1-isocyanatoethyl)benzene with various amines researchgate.net. This approach demonstrates how a simple urea linkage can be used to connect different molecular scaffolds, leading to the creation of compounds with potentially novel properties. These synthesized ureas are being explored as potential multitarget inhibitors, showcasing the utility of the urea functional group in medicinal chemistry for developing advanced molecular architectures researchgate.net.
Ligand and Complexation Chemistry with Metal Centers
The urea functionality, particularly in its deprotonated form or through the carbonyl oxygen, can act as a ligand for metal centers. While there is no specific literature on the complexation of this compound itself, the closely related compound 1-cyclohexyl-3-tosylurea (HL) has been shown to form complexes with various metal ions.
This ligand has been successfully used to synthesize complexes with Lanthanide(III) ions, specifically Neodymium(III) and Europium(III), as well as with transition metals like Nickel(II) and Cadmium(II) nih.govnih.gov. The resulting complexes have been characterized by elemental analyses, molar conductivities, IR spectra, and thermal analyses nih.gov. Studies of these complexes have revealed their potential applications, such as their ability to bind to DNA via a groove binding mode nih.govnih.gov.
| Ligand | Metal Ion | Complex Formula | Potential Application |
|---|---|---|---|
| 1-Cyclohexyl-3-tosylurea | Nd(III) | Nd(H₂L)₃·3NO₃ | DNA binding, Antioxidant |
| 1-Cyclohexyl-3-tosylurea | Eu(III) | Eu(H₂L)₃·3NO₃ | DNA binding, Antioxidant |
| 1-Cyclohexyl-3-tosylurea | Ni(II) | NiL₂·2H₂O | DNA binding |
| 1-Cyclohexyl-3-tosylurea | Cd(II) | CdL₂·2H₂O | DNA binding |
Behavior in Enzymatic Reaction Environments as a Mechanistic Probe or Control Compound
1,3-disubstituted ureas have emerged as a significant structural template in the study of enzymatic reactions, particularly as enzyme inhibitors. The urea moiety is capable of mimicking the transition state of certain enzymatic reactions, allowing it to bind tightly to the active site.
Specifically, 1,3-disubstituted ureas are being investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of lipid epoxides nih.gov. The urea functionality can establish strong hydrogen bonding interactions with key amino acid residues in the enzyme's active site, such as Asp333 and Tyr381 nih.gov. This makes compounds like this compound potential candidates for development as mechanistic probes to study the function and inhibition of sEH.
Furthermore, isotopically labeled analogs, such as 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11, are synthesized for use in analytical method development and validation chemwhat.com. These labeled compounds can serve as internal standards or control compounds in pharmacokinetic and metabolic studies, allowing for precise quantification of the unlabeled drug or inhibitor.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Cyclohexyl-3-ethylurea in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for a detailed conformational and structural analysis. rsc.org The dynamic nature of the cyclohexyl ring and the urea (B33335) linkage can be investigated through temperature-dependent NMR studies and two-dimensional experiments like 2D-EXSY. rsc.org
The ¹H NMR spectrum of this compound displays characteristic signals for the ethyl and cyclohexyl groups. The protons of the cyclohexyl ring typically appear as a complex multiplet in the range of δ 1.2–1.8 ppm. vulcanchem.com The ethyl group gives rise to a triplet corresponding to the methyl protons and a quartet for the methylene (B1212753) protons, with their exact chemical shifts influenced by the neighboring urea functionality. The NH protons of the urea group are also observable and their chemical shifts can be sensitive to solvent and temperature, providing information about hydrogen bonding.
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Functional Group | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Cyclohexyl Protons | 1.2–1.8 | Multiplet |
| Ethyl (CH₃) | ~1.1 | Triplet |
| Ethyl (CH₂) | ~3.2 | Quartet |
| Urea (NH) | Variable | Broad Singlet |
Note: Exact chemical shifts can vary based on solvent and specific derivative structure.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in this compound. The carbonyl carbon of the urea group is particularly noteworthy, typically resonating in the downfield region of the spectrum. The carbons of the cyclohexyl and ethyl groups appear at characteristic chemical shifts, which can be assigned using techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. researchgate.net Low-temperature ¹³C NMR can be employed to study conformational changes, potentially resolving separate signals for different conformers. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Urea (C=O) | ~158 |
| Cyclohexyl (CH) | ~50 |
| Cyclohexyl (CH₂) | 25-35 |
| Ethyl (CH₂) | ~38 |
| Ethyl (CH₃) | ~15 |
Note: These are predicted values and can differ from experimental data.
Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding and Molecular Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in probing the functional groups and hydrogen bonding patterns within this compound. researchgate.netnih.gov The urea moiety, with its C=O and N-H groups, is a strong hydrogen bond donor and acceptor, leading to distinct vibrational signatures. nih.gov
Table 3: Key Infrared Absorption Bands for Urea-Containing Compounds
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200-3400 |
| C=O | Stretching | 1640-1680 |
| N-H | Bending (Amide II) | 1530-1565 |
Note: The exact wavenumbers are sensitive to the molecular environment and hydrogen bonding.
Mass Spectrometry (MS) for Reaction Monitoring and Product Verification
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for monitoring its formation in chemical reactions. vulcanchem.comevitachem.com The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the compound (C₉H₁₈N₂O). uni.lu
High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. vulcanchem.com Fragmentation patterns observed in the mass spectrum can provide structural information. libretexts.org Common fragmentation pathways for ureas involve cleavage of the C-N bonds adjacent to the carbonyl group. In the case of this compound, characteristic fragments corresponding to the cyclohexyl and ethyl isocyanates, or their further breakdown products, might be observed. This fragmentation data is invaluable for distinguishing it from isomers. researchgate.net
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information for this compound in the solid state. libretexts.org This technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles. nih.gov For instance, X-ray diffraction analysis of related structures has revealed specific conformations of the ethyl spacer.
A key aspect revealed by X-ray crystallography is the nature of intermolecular interactions, particularly hydrogen bonding. researchgate.net In the crystalline state, urea molecules often form extensive hydrogen-bonded networks, which dictate the crystal packing. nih.govresearchgate.net These interactions, such as N-H···O hydrogen bonds, play a crucial role in stabilizing the crystal lattice. evitachem.com
Advanced Chromatographic Techniques (e.g., HPLC, GPC) for Purity Assessment and Polymer Analysis
Advanced chromatographic techniques are essential for assessing the purity of this compound and for analyzing related polymeric materials. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the compound and for quantifying it in various matrices. vulcanchem.com The choice of a suitable stationary phase and mobile phase allows for the separation of the target compound from impurities and byproducts. nih.gov
Gel Permeation Chromatography (GPC) would be the technique of choice for analyzing polymers that incorporate the this compound moiety. GPC separates molecules based on their size in solution, providing information on the molecular weight distribution of the polymer.
Theoretical and Computational Studies
Quantum Chemical Investigations of Electronic Structure and Bonding
The electronic structure of 1-Cyclohexyl-3-ethylurea is fundamentally governed by the urea (B33335) functional group. Quantum chemical calculations, particularly using Density Functional Theory (DFT), elucidate the nature of its bonding. The urea functionality exhibits significant electron delocalization, which can be represented by three main resonance structures. nih.gov This resonance gives the C-N bonds partial double-bond character, leading to a planar or near-planar arrangement of the N-C(O)-N core and restricting rotation around these bonds. nih.gov
The presence of alkyl substituents (cyclohexyl and ethyl) influences the electronic properties primarily through inductive effects. These electron-donating groups slightly increase the electron density on the adjacent nitrogen atoms. Theoretical studies on similar N,N'-disubstituted ureas show that the highest occupied molecular orbital (HOMO) is typically localized on the urea moiety, specifically involving the p-orbitals of the nitrogen and oxygen atoms, while the lowest unoccupied molecular orbital (LUMO) is often centered on the carbonyl C=O bond. mdpi.com This distribution is key to understanding the molecule's reactivity, with the urea oxygen being a primary site for electrophilic attack and hydrogen bond acceptance.
Table 1: Predicted Electronic Properties of N,N'-Disubstituted Ureas
| Property | Description | Expected Characteristic for this compound |
|---|---|---|
| C-N Bond Order | Greater than 1 due to resonance. | Partial double-bond character, leading to restricted rotation. |
| Urea Group Geometry | Typically planar or near-planar. | The N-C(O)-N backbone is expected to be largely planar. |
| HOMO Localization | Primarily on the nitrogen and oxygen lone pairs of the urea group. | Nucleophilic character centered on the urea moiety. |
| LUMO Localization | Primarily on the π* orbital of the carbonyl group. | Electrophilic character centered on the carbonyl carbon. |
| Dipole Moment | Significant, arising from the polar carbonyl group. | The molecule possesses a notable dipole moment, influencing intermolecular interactions. |
This table is based on general findings for N,N'-disubstituted ureas and represents expected values.
Molecular Modeling and Dynamics Simulations of Conformational Landscapes
The conformational landscape of this compound is complex due to the interplay between the rotatable bonds of the ethyl group, the ring-flipping of the cyclohexane (B81311) moiety, and the conformational preferences of the disubstituted urea linker.
Urea Conformation : For N,N'-disubstituted ureas, a trans-trans arrangement of the substituents relative to the carbonyl group is generally the most stable conformation in both the solid state and in solution. acs.org This arrangement minimizes steric hindrance between the bulky cyclohexyl and the ethyl groups.
Cyclohexane Conformation : The cyclohexyl ring predominantly adopts a low-energy chair conformation. The bulky urea substituent is expected to strongly favor the equatorial position to minimize unfavorable 1,3-diaxial interactions. nih.gov Molecular dynamics (MD) simulations on related cyclohexyl derivatives confirm the stability of such conformations and can be used to explore the energy barriers associated with ring-flipping. ajgreenchem.com
Analysis of Intermolecular Interactions, including Hydrogen Bonding Networks
The urea group is a powerful motif for directing intermolecular assembly through hydrogen bonding. It contains two N-H hydrogen bond donors and one carbonyl oxygen acceptor. In the solid state, N,N'-disubstituted ureas commonly form a robust, one-dimensional hydrogen-bonded chain or "tape" motif. acs.org In this arrangement, each molecule donates two hydrogen bonds to two different neighboring molecules and accepts two hydrogen bonds from two other neighbors, creating a self-complementary α-network. acs.org
Table 2: Potential Hydrogen Bonds in this compound Aggregates
| Donor | Acceptor | Type of Interaction | Significance |
|---|---|---|---|
| N-H (Cyclohexyl side) | C=O (of adjacent molecule) | Intermolecular Hydrogen Bond | Primary interaction forming the characteristic urea tape motif. acs.org |
| N-H (Ethyl side) | C=O (of adjacent molecule) | Intermolecular Hydrogen Bond | Primary interaction forming the characteristic urea tape motif. acs.org |
Computational Prediction of Spectroscopic Parameters
DFT and other quantum chemical methods are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of molecules. q-chem.comresearchgate.net
IR Spectroscopy : The vibrational frequencies can be computed to predict the infrared spectrum. For this compound, key predicted absorptions would include N-H stretching vibrations (around 3300-3400 cm⁻¹), C-H stretching from the alkyl groups (around 2850-2950 cm⁻¹), and a strong C=O stretching band (the "Amide I" band, around 1630-1680 cm⁻¹). chemrxiv.org
NMR Spectroscopy : Calculation of nuclear magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. arxiv.org For this compound, distinct signals would be predicted for the ethyl and cyclohexyl protons and carbons. The chemical shift of the methine proton on the cyclohexane ring (attached to the nitrogen) would be sensitive to its axial or equatorial position. Dynamic NMR (DNMR) computational studies on related systems have been used to calculate energy barriers for conformational changes, such as amide bond rotation. mcmaster.ca
Mass Spectrometry : While not a direct quantum calculation of a spectrum, computational methods can predict molecular properties relevant to mass spectrometry. For instance, predicted collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, are available for this compound and its common adducts. uni.lu
Table 3: Predicted Spectroscopic Data for this compound
| Spectrum Type | Key Predicted Feature | Approximate Expected Value/Region |
|---|---|---|
| IR | N-H Stretch | 3300-3400 cm⁻¹ |
| IR | C=O Stretch (Amide I) | 1630-1680 cm⁻¹ |
| ¹H NMR | N-H Protons | 5.0-8.0 ppm (broad) |
| ¹³C NMR | C=O Carbon | ~155-160 ppm |
| Mass Spec | [M+H]⁺ Collision Cross Section | ~140.3 Ų uni.lu |
This table contains generalized expected values and specific predicted data from computational databases.
Mechanistic Insights through Computational Reaction Pathway Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the mapping of potential energy surfaces and the identification of transition states, intermediates, and reaction products. researchgate.net
The synthesis of this compound typically involves the reaction of cyclohexylamine (B46788) with ethyl isocyanate. A computational analysis of this reaction pathway would likely show a concerted or stepwise nucleophilic addition of the amine nitrogen to the electrophilic carbonyl carbon of the isocyanate. DFT calculations can determine the activation energy barriers for each step, confirming the feasibility of the reaction under experimental conditions. nih.govrsc.org
Similarly, the hydrolysis of ureas has been studied computationally, revealing several possible pathways (e.g., acid-catalyzed, base-catalyzed, or neutral). nih.govacs.org Such studies can calculate the Gibbs free energy barriers for different mechanisms, suggesting which pathway is most favorable under given conditions. nih.gov For this compound, computational analysis could predict its stability towards hydrolysis by calculating the energy barrier for the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon.
Applications in Advanced Chemical Synthesis and Materials Science
Role of 1-Cyclohexyl-3-ethylurea as a Reagent or Auxiliary in Organic Transformations
The reactivity of this compound is centered around the urea (B33335) functional group (-NH-CO-NH-). The nitrogen and oxygen atoms possess lone pairs of electrons, and the N-H protons can act as hydrogen-bond donors, which dictates its role in various organic reactions. It primarily participates as a building block in reactions where the urea backbone is incorporated into a larger molecular framework.
This compound and structurally similar ureas serve as key reactants in cyclocondensation reactions. These reactions involve the formation of a new ring system through the reaction of two or more functional groups, with the elimination of a small molecule like water. A notable application is in the synthesis of glycoluril (B30988) derivatives. thieme-connect.com
For instance, 1-substituted ureas can undergo cyclocondensation with 4,5-dihydroxy- or 4,5-dimethoxyimidazolidine-2-thione. thieme-connect.com In a related two-step, one-pot procedure, 1-substituted 4,5-dihydroxyimidazolidine-2-ones, formed from the reaction of a substituted urea and glyoxal (B1671930), react with thiocyanic acid to yield semithioglycolurils. thieme-connect.com The reaction involving ethylurea, a close structural analog, demonstrates that the urea component is a critical building block for the final heterocyclic product. thieme-connect.com The process highlights how the urea moiety provides the necessary N-C-N backbone for the construction of more complex, cyclic structures.
The general principle of using disubstituted ureas in condensation reactions is also seen in the synthesis of complex pharmaceuticals. For example, the synthesis of Cariliprazine involves a condensation reaction between trans-2-(4-(3,3-dimethyl urea groups)cyclohexyl) acetic acid and 1-(2,3-dichlorophenyl)piperazine, showcasing the utility of the urea functional group in forming amide bonds under specific conditions. google.com
Table 1: Representative Cyclocondensation Reaction for Synthesis of Semithioglycolurils This table is based on data for the reaction of ethylurea, a structural component of the title compound.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Time | Product | Yield | Reference |
| Ethylurea (2c) | 4,5-Dihydroxyimidazolidine-2-thione (DHIT, 4) | Water / HCl | 30 min | 1-Ethylsemithioglycoluril (1d) | 52% | thieme-connect.com |
Heterocyclic compounds are foundational to medicinal chemistry and materials science. The synthesis of these ring systems often relies on versatile building blocks that can form multiple bonds in a controlled manner. This compound and its analogs are valuable precursors for certain classes of nitrogen-containing heterocycles. uou.ac.in
A prime example is the synthesis of 1-substituted semithioglycolurils, which are heterocyclic compounds containing a fused imidazolidine-2-one and thiazolidine (B150603) ring system. thieme-connect.com Research has demonstrated two primary methods for their synthesis starting from 1-substituted ureas:
Direct cyclocondensation of a 1-substituted urea (e.g., ethylurea) with 4,5-dihydroxyimidazolidine-2-thione. thieme-connect.com
A one-pot reaction involving the initial condensation of the urea with glyoxal to form a 1-substituted 4,5-dihydroxyimidazolidine-2-one, which is then reacted with thiocyanic acid to yield the final semithioglycoluril product. thieme-connect.com
The synthesis of pyrazolo[3,4-d]pyrimidines, another important class of heterocycles, often involves the cyclization of precursors that contain cyano and amino groups. mdpi.comrsc.org While not a direct reagent, the fundamental chemistry of using nitrogen-containing building blocks like ureas is a cornerstone of such synthetic strategies. The urea moiety can be seen as a synthon for the N-C-N fragment required in many heterocyclic cores.
Contributions to Polymer Chemistry and Materials Development
The incorporation of urea functionalities into polymer structures is a well-established strategy for modifying material properties. The strong hydrogen-bonding capability of the urea group can introduce physical cross-linking, enhance thermal stability, and impart specific photophysical characteristics.
This compound can be considered a model for monomers used in the synthesis of functional polymers. Urea-containing monomers can be incorporated into polymer backbones or as side chains. For example, light-emitting polymers have been synthesized using monomers that feature a urea group connecting a polymerizable moiety (like a methacrylate) to a luminescent group. researchgate.net
In one study, a monomer, poly{N-[2-(methacryloyloxy)ethyl]-N′-{4-[5-(4-tert-butylphenyl)-2-furyl]phenyl}urea}, was created. researchgate.net This monomer contains an N,N'-disubstituted urea group that acts as a linker. The synthesis of such a monomer typically involves reacting an isocyanate with an amine, a reaction analogous to the synthesis of this compound from cyclohexyl isocyanate and ethylamine (B1201723). This demonstrates how the fundamental chemistry of urea formation is applied to create complex monomers for advanced polymerization processes. researchgate.net
Once incorporated into a polymer, the urea group significantly influences the material's properties due to its polarity and hydrogen-bonding capacity. The two N-H protons and the carbonyl oxygen of the urea group can form strong, directional hydrogen bonds.
These interactions can lead to:
Physical Crosslinking : Interchain hydrogen bonding between urea groups can create a network structure, which can increase the material's glass transition temperature and improve its mechanical properties. researchgate.net
Controlled Morphology : The self-associating nature of urea groups can influence how polymer chains pack in the solid state, affecting crystallinity and solubility. nih.gov
Modified Photophysics : In light-emitting polymers, the urea group can alter the electronic environment of the fluorophore. The distance and rigidity of the spacer connecting the urea group to the polymer backbone can control the extent of excimer emission—a phenomenon where an excited molecule interacts with a ground-state molecule to form a dimer that emits light at a longer wavelength. For instance, a longer spacer between the lumophore and the polymer main chain was found to minimize excimer emission in certain urea-containing polymers. researchgate.net
Table 2: Influence of Urea-Containing Monomer Structure on Polymer Emission Properties
| Polymer | Urea Linker Characteristic | Observed Emission | Interpretation | Reference |
| Poly[4-(N,N-diphenylamino)benzyl acrylate] | Short connecting group (no urea) | Blue excimer emission | Close proximity of lumophores allows excimer formation. | researchgate.net |
| Poly{N-[2-(methacryloyloxy)ethyl]-N′-[4-(N,N-diphenylamino)phenyl]urea} | Longer spacer group via urea linker | Near UV/violet photoluminescence (minimized excimer emission) | Increased distance between lumophores prevents excimer formation. | researchgate.net |
Supramolecular Chemistry and Self-Assembly Architectures
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules associated through non-covalent interactions. rsc.orggrc.org The urea functional group is a powerful motif in supramolecular chemistry due to its ability to act as both a hydrogen bond donor and acceptor, facilitating the self-assembly of molecules into well-defined, ordered structures. nih.gov
Industrial Applications in Chemical Processing
The unique molecular structure of this compound, featuring a bulky cyclohexyl group, a reactive urea moiety, and a flexible ethyl chain, suggests its potential for various industrial applications. While specific research and widespread application data for this compound in the fields of corrosion inhibition, water treatment, and as a rubber additive are not extensively documented in publicly available literature, the known functionalities of structurally similar urea and cyclohexyl-containing compounds provide a basis for discussing its potential roles.
Corrosion Inhibition
Organic compounds, particularly those containing nitrogen, oxygen, and sulfur atoms, are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys in industrial processes. mdpi.commdpi.com These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. icrc.ac.iricrc.ac.irtribology.rs The mechanism of this protective action can involve physisorption, chemisorption, or a combination of both. icrc.ac.ir
Urea derivatives, in particular, have been investigated as effective corrosion inhibitors. The presence of nitrogen and oxygen atoms in the urea group of this compound allows for strong adsorption onto metal surfaces through the sharing of lone pair electrons with the vacant d-orbitals of the metal. The cyclohexyl group, being a bulky hydrophobic moiety, could further enhance the protective action by creating a denser, more stable barrier against corrosive species.
While direct performance data for this compound is scarce, studies on analogous compounds offer insight into its potential effectiveness. For instance, N-cyclohexyl-2-benzothiazolesulfenamide has been noted for its use in metalworking fluids and industrial coatings to protect against corrosion. riverlandtrading.com Similarly, research on 4-cyclohexyl-3-thiosemicarbazide has demonstrated significant corrosion inhibition for mild steel in acidic environments, achieving up to 95% efficiency at optimal concentrations. icrc.ac.ir These findings suggest that this compound could exhibit similar protective properties.
Table 1: Corrosion Inhibition Performance of Structurally Related Compounds
| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 4-Cyclohexyl-3-thiosemicarbazide | Mild Steel | 1 M HCl | 95 | icrc.ac.ir |
| N-methyl-2-(1-(5-methyl thiophene-2-yl) ethylidene) hydrazine (B178648) carbothioamide | Mild Steel | 1 M HCl | 95.3 | icrc.ac.ir |
| 1-allyl-5-chloro-indoline-2,3-dione | Mild Steel | 1.0 M HCl | >90 (at optimal conc.) | scielo.org.mx |
Water Treatment
The application of chemical agents is a critical aspect of industrial water treatment, aimed at preventing corrosion, scale formation, and microbial growth in systems such as cooling towers, boilers, and wastewater treatment facilities. riverlandtrading.com Urea derivatives have been explored for their role in water treatment processes, primarily as corrosion inhibitors and potentially as chelating agents.
The hydrochloride salt of a similar compound, N-(4-aminocyclohexyl)-N'-ethyl-urea, is highlighted for its use as a corrosion inhibitor in pipelines and as a chelating agent to remove metal ions from water. The presence of the urea and amine functional groups allows it to bind with metal ions, preventing them from precipitating as scale or participating in corrosive reactions. It is plausible that this compound could function similarly, with its urea group offering sites for interaction with dissolved metal ions.
Furthermore, certain urea-based compounds are listed as components in various industrial processes that generate wastewater, indicating their presence in industrial water streams. nyu.edudelaware.govepa.govwku.edumt.govumd.edu While this does not directly confirm its use as a water treatment additive, it points to the compatibility and presence of such compounds in industrial water systems. The biodegradability and environmental fate of such compounds would be a critical factor in their application for water treatment.
Rubber Additives
The rubber industry utilizes a wide array of chemical additives to enhance the properties of rubber compounds and to control the vulcanization process. chemotechnique.seepa.govrubberxperts.com These additives can function as accelerators, retarders, antioxidants, and anti-ozonants. lusida.comwikipedia.org Urea derivatives have been patented as anti-exposure cracking agents for sulfur-vulcanizable rubbers. google.com
A patent from 1956 describes the use of various N-hydrocarbon-substituted ureas to improve the resistance of rubber to cracking when exposed to the elements. google.com Specifically, compounds like 1,1-dicyclohexyl-3-phenylurea (B11950315) were shown to be effective in butadiene-styrene copolymers. google.com The mechanism of protection is likely related to the ability of the urea compound to migrate to the surface of the rubber and form a protective barrier against ozone and other atmospheric agents.
Given its structural similarity to these patented compounds, this compound could potentially serve a similar function as an anti-cracking or anti-ozonant additive in rubber formulations. The cyclohexyl and ethyl groups would influence its solubility and mobility within the rubber matrix, which are key factors for its effectiveness. However, it is not listed among common rubber additives in more recent industry literature, suggesting it may not be a widely used or primary choice for this application. chemotechnique.senordmann.globalca.gov
Future Research Directions and Emerging Trends
Exploration of Novel and Efficient Synthetic Pathways for 1-Cyclohexyl-3-ethylurea and its Derivatives
The conventional synthesis of this compound involves the reaction of cyclohexyl isocyanate with ethylamine (B1201723). While effective, this pathway relies on isocyanates, which are often derived from the highly toxic precursor phosgene (B1210022) and are themselves hazardous reagents. Future research must prioritize the development of safer, more efficient, and environmentally benign synthetic methodologies.
Key research avenues include:
Isocyanate-Free Routes: A primary goal is the complete avoidance of isocyanates. Promising alternatives involve the catalytic coupling of amines with alternative carbonyl sources. For instance, the oxidative carbonylation of cyclohexylamine (B46788) and ethylamine using carbon monoxide in the presence of a catalyst (e.g., selenium or palladium-based systems) offers a direct route. Another significant trend is the use of carbon dioxide (CO₂) as a C1 building block, reacting it with the respective amines under dehydration conditions, often requiring specialized catalysts and high pressure.
Catalytic Systems: Research into novel catalysts can dramatically improve existing or new pathways. This includes developing homogeneous or heterogeneous catalysts that operate under milder conditions (lower temperature and pressure), exhibit high turnover numbers, and are easily separable and recyclable. Metal-organic frameworks (MOFs) or functionalized polymers could serve as robust platforms for such catalysts.
Flow Chemistry: The implementation of continuous flow synthesis offers substantial advantages over traditional batch processing. Flow reactors provide superior heat and mass transfer, enabling better control over exothermic reactions, improving safety, and allowing for rapid process optimization and scale-up. This approach is particularly suitable for managing hazardous intermediates or reagents in a contained and controlled manner.
Table 1: Comparison of Synthetic Pathways for this compound
Click to view interactive table
| Pathway | Key Reagents | Primary Advantages | Key Research Challenges |
|---|---|---|---|
| Conventional Method | Cyclohexyl isocyanate, Ethylamine | High yield, simple reaction | Relies on hazardous isocyanate precursor; safety concerns |
| Oxidative Carbonylation | Cyclohexylamine, Ethylamine, Carbon Monoxide, Oxidant (e.g., O₂) | Isocyanate-free, high atom economy | Requires handling of toxic CO gas; catalyst cost and stability |
| Direct Synthesis from CO₂ | Cyclohexylamine, Ethylamine, Carbon Dioxide | Utilizes a renewable and non-toxic C1 source; green chemistry alignment | Thermodynamically challenging; requires high pressure and effective water removal |
| Transamidation/Carbamate Exchange | Urea (B33335) or Dialkyl Carbonate, Cyclohexylamine, Ethylamine | Avoids both isocyanates and CO gas | Often requires harsh conditions or specific catalysts; equilibrium-limited |
Investigation of New Chemical Reactivity Profiles and Catalytic Roles
The urea functional group is characterized by its potent hydrogen-bonding capabilities, with two donor N-H sites and one acceptor C=O site. While this property is well-understood, the specific steric environment provided by the cyclohexyl and ethyl groups in this compound remains underexplored for advanced applications.
Future investigations should focus on:
Organocatalysis: Ureas are effective hydrogen-bond-donating catalysts. Research can be directed at using this compound to catalyze reactions where anion recognition or substrate activation via hydrogen bonding is key. Examples include Michael additions, Friedel-Crafts reactions, and Baylis-Hillman reactions. The asymmetry of the urea could be exploited in stereoselective transformations.
Supramolecular Chemistry: The defined geometry and hydrogen-bonding motifs of this urea could be leveraged to build complex, self-assembling supramolecular structures. Research could explore its ability to form predictable assemblies like tapes or helices in the solid state or in solution, with potential applications in gelation of organic solvents, crystal engineering, or the templating of other molecules.
Ligand Development for Metal Catalysis: The urea moiety can act as a ligand for transition metals. The N- and O-donor atoms can coordinate to a metal center, while the cyclohexyl and ethyl substituents tune the steric and electronic properties of the resulting complex. Such complexes could be screened for catalytic activity in cross-coupling, hydrogenation, or polymerization reactions.
Table 2: Potential Advanced Roles for this compound
Click to view interactive table
| Potential Role | Governing Principle | Target Application Area | Research Objective |
|---|---|---|---|
| Organocatalyst | Hydrogen-bond donation to activate electrophiles or stabilize anionic intermediates | Asymmetric Synthesis, Fine Chemicals | Screening as a catalyst in a range of C-C bond-forming reactions |
| Supramolecular Building Block | Self-assembly via intermolecular N-H···O=C hydrogen bonds | Materials Science, Gelators, Crystal Engineering | Investigating solid-state packing and solution-phase aggregation behavior |
| Metal Complex Ligand | Coordination to a metal center via N/O atoms | Homogeneous Catalysis | Synthesizing and characterizing novel metal-urea complexes and testing their catalytic performance |
Integration with Advanced Analytical Techniques for Real-time Reaction Monitoring
To optimize novel synthetic pathways and fully understand reaction mechanisms, a shift from traditional offline analysis (e.g., TLC, GC/LC-MS on quenched aliquots) to real-time, in-situ monitoring is essential. The integration of Process Analytical Technology (PAT) is a critical future trend.
Key techniques for implementation include:
In-situ Spectroscopy:
FTIR/Raman: Probes placed directly into the reaction vessel can monitor the reaction progress continuously. For the conventional synthesis, this would involve tracking the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹) and the concurrent appearance of the urea carbonyl (~1630 cm⁻¹) and N-H bands. This provides immediate kinetic data.
NMR: In-situ NMR spectroscopy can provide detailed structural information on all species in the reaction mixture, allowing for the identification of reactants, intermediates, products, and byproducts without sample extraction.
Reaction Calorimetry: By measuring the heat flow of a reaction in real-time, calorimetry provides crucial data on reaction kinetics, thermodynamics, and safety parameters. This is vital for the safe scale-up of potentially energetic reactions.
Table 3: Advanced Analytical Techniques for Studying this compound Synthesis
Click to view interactive table
| Technique | Parameter Measured | Key Advantage for Research |
|---|---|---|
| In-situ FTIR (ATR) | Vibrational modes of functional groups (e.g., -NCO, C=O) | Real-time tracking of reactant consumption and product formation; provides kinetic profiles. |
| In-situ Raman Spectroscopy | Molecular vibrations; complementary to FTIR | Excellent for non-polar bonds and aqueous systems; can monitor solid-state transformations. |
| Reaction Calorimetry (RC1) | Heat of reaction (enthalpy) and heat flow | Provides critical kinetic and safety data for process development and scale-up. |
| Process NMR Spectroscopy | Nuclear spin states (¹H, ¹³C) | Provides quantitative and structural information on all soluble species simultaneously. |
Development of Structure-Property Relationships for Targeted Material Design
A systematic understanding of how molecular structure dictates macroscopic properties is fundamental to designing new materials. For this compound, future research should focus on establishing robust Structure-Property Relationships (SPRs). This involves synthesizing a library of analogues and correlating their structural changes with measured physical and chemical properties.
Research efforts should be directed towards:
Computational Modeling: Employing quantum chemical methods like Density Functional Theory (DFT) to model the conformational landscape, hydrogen bond energies, and electronic properties of this compound and its hypothetical derivatives. These predictions can guide synthetic efforts toward molecules with desired attributes.
Systematic Derivatization: Synthesizing series of related ureas where the cyclohexyl and ethyl groups are systematically modified (e.g., replacing ethyl with propyl, butyl, or benzyl (B1604629) groups; replacing cyclohexyl with cyclopentyl, cycloheptyl, or phenyl groups).
Property Characterization: Analyzing these new derivatives for key properties such as melting point (thermal stability), solubility, crystal packing (via X-ray diffraction), and self-assembly behavior. This data can be used to build predictive models for designing ureas with tailored properties for applications as, for example, rheology modifiers, gelling agents, or components in polymer formulations.
Table 4: Framework for a Structure-Property Relationship (SPR) Study
Click to view interactive table
| Structural Modification (Example) | Hypothesized Property Change | Property to Measure | Potential Application |
|---|---|---|---|
| Replace ethyl with a long alkyl chain (e.g., dodecyl) | Increased hydrophobicity, enhanced van der Waals interactions | Solubility in nonpolar solvents, melting point, gelation capability | Organogelators, phase-selective extraction agents |
| Replace cyclohexyl with an aromatic ring (e.g., phenyl) | Introduction of π-π stacking interactions, altered H-bond geometry | Crystal structure, thermal stability (TGA), UV-Vis absorption | Components for liquid crystals or supramolecular polymers |
| Introduce a chiral center (e.g., use (R)-1-cyclohexylethylamine) | Induction of chirality in supramolecular assemblies | Circular Dichroism (CD) spectroscopy, specific rotation | Chiral catalysts, materials for chiroptical devices |
Q & A
Basic: What are the standard synthetic routes for 1-Cyclohexyl-3-ethylurea, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions, including urea formation via isocyanate-amine coupling. Key steps include:
- Cyclohexylamine activation : Reacting cyclohexylamine with ethyl isocyanate under anhydrous conditions at 0–5°C to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) improve solubility and reaction efficiency .
- Temperature control : Gradual warming to room temperature ensures controlled reaction progress.
Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (1:1.2 amine:isocyanate ratio) to maximize yield (>85%) .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic urea NH peaks at δ 5.2–5.8 ppm and cyclohexyl protons at δ 1.2–1.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 199.18) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and stability under varying pH conditions .
Basic: What are the common chemical reactions involving this compound, and how do reaction parameters influence outcomes?
- Hydrolysis : Under acidic conditions (HCl, reflux), the urea bond cleaves to yield cyclohexylamine and ethylamine derivatives .
- Oxidation : Strong oxidants (e.g., KMnO₄) target the ethyl group, forming carboxylic acid derivatives .
Critical parameters :- pH : Acidic conditions favor hydrolysis, while neutral/basic conditions stabilize the urea core .
- Solvent polarity : Protic solvents (e.g., ethanol) accelerate hydrolysis compared to aprotic solvents .
Basic: How should researchers handle solubility and stability challenges during experimental design?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF (10–20 mg/mL). Pre-saturate buffers with urea to avoid precipitation in biological assays .
- Stability : Store at −20°C under inert gas (N₂/Ar) to prevent moisture-induced degradation. Conduct stability assays via accelerated aging (40°C/75% RH for 14 days) with HPLC monitoring .
Advanced: How can researchers resolve contradictions in reported reactivity data across studies?
- Systematic variable testing : Replicate experiments under published conditions while varying one parameter (e.g., solvent, temperature) to identify discrepancies .
- Cross-validation : Use multiple analytical methods (e.g., NMR, IR, XRD) to confirm reaction products. For example, conflicting oxidation outcomes may arise from trace metal contaminants in reagents .
Advanced: What experimental strategies are recommended for evaluating the biological activity of this compound?
- Target identification : Screen against kinase or protease libraries using fluorescence polarization assays .
- Dose-response studies : Use a logarithmic concentration range (1 nM–100 µM) to determine IC₅₀ values. Include positive controls (e.g., staurosporine for kinases) .
- Cytotoxicity profiling : Perform MTT assays on HEK293 or HepG2 cells to differentiate target-specific activity from nonspecific toxicity .
Advanced: How can reaction selectivity be optimized when modifying the urea core?
- Protecting groups : Temporarily protect the cyclohexyl amine with Boc (tert-butoxycarbonyl) to direct substitutions to the ethyl group .
- Catalysts : Use Pd/C or Ru-based catalysts for selective hydrogenation of unsaturated intermediates .
- Kinetic vs. thermodynamic control : Lower temperatures (0°C) favor kinetic products, while higher temperatures (60°C) drive thermodynamic outcomes .
Advanced: What advanced methods are used to assess purity and detect trace impurities?
- LC-MS/MS : Quantify impurities at ppm levels using tandem mass spectrometry with MRM (multiple reaction monitoring) .
- Differential Scanning Calorimetry (DSC) : Measure melting point consistency (reported range: 145–148°C) to detect polymorphic impurities .
- Elemental analysis : Validate C, H, N content (±0.3% theoretical) to confirm stoichiometric purity .
Advanced: How does structural modification of this compound impact its physicochemical properties?
- Ethyl vs. bulkier substituents : Replacing the ethyl group with cyclopropyl (logP increase from 2.1 to 2.8) enhances membrane permeability but reduces aqueous solubility .
- Cyclohexyl ring substitution : Introducing methyl groups to the cyclohexyl ring (e.g., 2-methylcyclohexyl) alters steric hindrance, affecting binding to hydrophobic enzyme pockets .
Advanced: How should researchers interpret discrepancies in spectral data between synthesized batches?
- Batch-to-batch variability : Compare NMR spectra for unexpected peaks (e.g., δ 7.2–7.5 ppm indicating aromatic impurities from incomplete purification) .
- Isotopic patterns in MS : Detect halogenated contaminants (e.g., Cl⁻ adducts) via isotopic signature analysis .
- X-ray crystallography : Resolve ambiguous structural features (e.g., urea conformation) using single-crystal XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
